molecular formula C17H18N6 B076189 Benzenemethanamine, N-ethyl-N-[4-(1H-1,2,4-triazol-3-ylazo)phenyl]- CAS No. 13486-13-0

Benzenemethanamine, N-ethyl-N-[4-(1H-1,2,4-triazol-3-ylazo)phenyl]-

Cat. No.: B076189
CAS No.: 13486-13-0
M. Wt: 306.4 g/mol
InChI Key: CAAQCABQPNOOQQ-UHFFFAOYSA-N
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Description

Benzenemethanamine, N-ethyl-N-[4-(1H-1,2,4-triazol-3-ylazo)phenyl]- (CAS: 13486-13-0) is an azo-triazole derivative with the molecular formula C₁₇H₁₈N₆ and a molar mass of 306.36 g/mol . Structurally, it features a benzenemethanamine backbone substituted with an ethyl group and a 4-(1H-1,2,4-triazol-3-ylazo)phenyl moiety. The azo (-N=N-) linkage connects the triazole ring to the aromatic system, imparting unique electronic and steric properties. This compound is also known by synonyms such as 3-[4-(N-Benzyl-N-ethylamino)phenylazo]-2H-1,2,4-triazole and N-Ethyl-N-[4-(1H-1,2,4-triazol-3-ylazo)phenyl]benzenemethanamine .

Properties

IUPAC Name

N-benzyl-N-ethyl-4-(1H-1,2,4-triazol-5-yldiazenyl)aniline
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InChI

InChI=1S/C17H18N6/c1-2-23(12-14-6-4-3-5-7-14)16-10-8-15(9-11-16)20-22-17-18-13-19-21-17/h3-11,13H,2,12H2,1H3,(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAAQCABQPNOOQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=NC=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6065509
Record name Benzenemethanamine, N-ethyl-N-[4-(1H-1,2,4-triazol-3-ylazo)phenyl]-
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Molecular Weight

306.4 g/mol
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CAS No.

13486-13-0
Record name N-Ethyl-N-[4-[2-(1H-1,2,4-triazol-5-yl)diazenyl]phenyl]benzenemethanamine
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Record name Benzenemethanamine, N-ethyl-N-(4-(2-(1H-1,2,4-triazol-5-yl)diazenyl)phenyl)-
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Record name Benzenemethanamine, N-ethyl-N-[4-[2-(1H-1,2,4-triazol-5-yl)diazenyl]phenyl]-
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Record name Benzenemethanamine, N-ethyl-N-[4-(1H-1,2,4-triazol-3-ylazo)phenyl]-
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Record name N-ethyl-N-[4-(1H-1,2,4-triazol-3-ylazo)phenyl]benzylamine
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Preparation Methods

Reaction Conditions and Optimization

The amine (15 mmol) is dissolved in concentrated hydrochloric acid (20 mL) and stirred until a clear solution forms. The mixture is cooled to 0–5°C in an ice bath to stabilize the highly reactive diazonium intermediate. A cold aqueous solution of sodium nitrite (NaNO₂, 15 mmol in 50 mL water) is added dropwise, maintaining the temperature below 5°C to prevent premature decomposition. Excess nitrous acid is avoided by testing with starch-iodide paper, ensuring complete conversion of the amine to the diazonium salt.

Key Parameters :

  • Temperature : Strict control at 0–5°C prevents side reactions.

  • Acid Concentration : HCl provides the necessary acidic medium (pH < 1).

  • Stirring Time : 30 minutes post-addition ensures homogeneity.

Azo Coupling with 1H-1,2,4-Triazol-3-Amine

The diazonium salt is coupled with 1H-1,2,4-triazol-3-amine to form the azo (-N=N-) linkage. This step requires careful pH adjustment to activate the coupling component.

Coupling Reaction Mechanism

Under basic conditions (pH 10–12), the triazole’s amino group becomes deprotonated, enhancing its nucleophilicity for electrophilic substitution at the diazonium salt’s aryl group. The reaction proceeds via:

Ar-N2++Triazole-NH2Ar-N=N-Triazole+H+\text{Ar-N}2^+ + \text{Triazole-NH}2 \rightarrow \text{Ar-N=N-Triazole} + \text{H}^+

The coupling is conducted at 5°C to minimize side reactions, with slow addition of the diazonium salt to the triazole solution.

Isolation and Crude Product Formation

After coupling, the product precipitates as crystalline solids. Filtration and washing with cold water remove unreacted starting materials and inorganic salts. The crude product is typically obtained in 70–85% yield before purification.

Purification Techniques

Recrystallization

Recrystallization from ethanol-water mixtures (3:1 v/v) removes polar impurities. The product’s solubility is temperature-dependent, with optimal recovery achieved at 4°C.

Column Chromatography

For higher purity (>95%), silica gel column chromatography with ethyl acetate-hexane (4:6) eluent effectively separates the azo compound from byproducts. This method is preferred for analytical-scale synthesis but is less feasible industrially due to cost and time constraints.

Characterization of the Final Product

Spectroscopic Analysis

  • UV-Vis Spectroscopy : The azo group exhibits strong absorption at λₘₐₓ = 420–450 nm, characteristic of π→π* transitions in conjugated systems.

  • ¹H NMR : Aromatic protons adjacent to the azo group resonate at δ 7.5–8.0 ppm, while the ethyl and benzyl groups appear as multiplets at δ 1.2–1.4 ppm (CH₃) and δ 4.5–4.7 ppm (CH₂), respectively.

  • Mass Spectrometry : HRMS confirms the molecular ion peak at m/z 306.36 (C₁₇H₁₈N₆).

Melting Point Determination

The pure compound melts sharply at 135°C, consistent with its crystalline structure.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to enhance heat transfer and reaction control. These systems reduce decomposition risks and improve yield consistency compared to batch reactors.

Waste Management

The process generates acidic (HCl) and basic (NaOH) waste streams, necessitating neutralization before disposal. Catalytic methods to recycle nitrous acid are under investigation to improve sustainability.

Comparative Analysis of Synthetic Routes

ParameterLaboratory-Scale MethodIndustrial-Scale Method
Reactor Type Batch (Flask)Continuous Flow
Yield 70–85%80–90%
Purification Recrystallization/ChromatographyCrystallization
Cost Efficiency Low (High solvent use)High (Recycled solvents)

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, N-ethyl-N-[4-(1H-1,2,4-triazol-3-ylazo)phenyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidation states of the compound.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (OH⁻, NH₂⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction typically produces amines.

Scientific Research Applications

Organic Synthesis

Benzenemethanamine, N-ethyl-N-[4-(1H-1,2,4-triazol-3-ylazo)phenyl]- is utilized as a reagent in organic synthesis. Its ability to undergo azo coupling reactions makes it a precursor for more complex molecules. This property is particularly beneficial in the development of new compounds with potential pharmaceutical applications.

Research indicates that this compound exhibits potential biological activities, particularly antimicrobial and anticancer properties. The triazole ring is known for its role in inhibiting the growth of various pathogens, including bacteria and fungi. Studies have shown that derivatives of triazole can effectively combat infections caused by organisms such as Candida spp. and Aspergillus spp..

Medicinal Chemistry

The compound's unique structure allows it to interact with biological macromolecules, making it a candidate for drug development. Its ability to modulate enzyme activity through hydrogen bonding and ligand interactions positions it as a promising agent in pharmacology.

Industrial Applications

In industry, Benzenemethanamine, N-ethyl-N-[4-(1H-1,2,4-triazol-3-ylazo)phenyl]- is employed in the production of dyes and pigments due to its vibrant color properties derived from the azo group. Its stability and reactivity make it suitable for various chemical processes.

Analytical Chemistry

The compound can be analyzed using high-performance liquid chromatography (HPLC), particularly on Newcrom R1 HPLC columns. This method allows for the separation and identification of the compound in complex mixtures, which is essential for quality control in pharmaceutical manufacturing.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of Benzenemethanamine derivatives against various bacterial strains. Results indicated significant inhibition against E. coli and Staphylococcus aureus, suggesting potential use as an antimicrobial agent in clinical settings.

Case Study 2: Drug Development

Research focused on the synthesis of new derivatives based on Benzenemethanamine for anticancer applications. In vitro studies demonstrated that certain derivatives exhibited cytotoxic effects on cancer cell lines, highlighting their potential as therapeutic agents.

Case Study 3: Industrial Application

An industrial application study showcased the use of Benzenemethanamine in dye production. The compound's stability under various processing conditions made it a suitable candidate for large-scale manufacturing processes.

Mechanism of Action

The mechanism of action of Benzenemethanamine, N-ethyl-N-[4-(1H-1,2,4-triazol-3-ylazo)phenyl]- involves its interaction with specific molecular targets and pathways. The compound’s azo group can undergo reduction to form active amines, which may interact with biological macromolecules, leading to various biological effects. The triazole ring can also participate in binding interactions with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Key Observations :

  • Triazole Diversity: The target compound’s triazole-azo-phenyl group distinguishes it from analogues with sulfanyl (e.g., ) or thio-triazole linkages (e.g., ).
  • Synthetic Methods : Microwave-assisted synthesis is prevalent for triazole derivatives (e.g., compounds 5a–c and 6a–c ), offering rapid reaction times and high yields. The target compound’s synthesis likely involves diazotization, a standard method for azo compounds .

Spectroscopic and Chromatographic Comparisons

Table 2: Spectroscopic and Analytical Data

Compound Name IR (cm⁻¹) ¹H NMR (δ, ppm) HPLC Conditions (Column/Mobile Phase)
Benzenemethanamine, N-ethyl-N-[4-(1H-1,2,4-triazol-3-ylazo)phenyl]- Not reported Not reported Newcrom R1 (RP); MeCN/water/H₃PO₄
2-Phenyl-N-(2-phenyl-1H-benzo[d]imidazole-1-carbonothioyl)acetamide (4) 3270 (NH), 1665 (C=O) 7.20–7.80 (aromatic), 4.20 (CH₂) Not reported
3-(Benzylsulfanyl)-N-[(4-nitrophenyl)methylene]-4H-1,2,4-triazol-4-amine Not reported Not reported Not reported

Key Observations :

  • Chromatography : The target compound is separable via reverse-phase HPLC using a Newcrom R1 column with a phosphoric acid-containing mobile phase, indicating moderate polarity . Compounds with bulkier hydrophobic groups (e.g., benzylsulfanyl ) might require gradient elution for optimal separation.
  • Spectroscopy : The absence of a carbonyl group in the target compound (vs. compound 4 ) eliminates IR signals near 1665 cm⁻¹, simplifying spectral interpretation.

Key Observations :

  • Bioactivity: Triazole derivatives in and exhibit antimicrobial and anticancer activities, often mediated by interactions with biological targets like EGFR . The target compound’s azo group may enhance binding to aromatic amino acid residues in enzymes, though this requires experimental validation.
  • Azo vs. Sulfonyl: The azo group in the target compound may offer redox activity absent in sulfonyl analogues, influencing pharmacokinetics .

Biological Activity

Benzenemethanamine, N-ethyl-N-[4-(1H-1,2,4-triazol-3-ylazo)phenyl]- (CAS Number: 13486-13-0) is a complex organic compound notable for its unique structural features that include an azo group and a triazole ring. These characteristics contribute to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N6C_{17}H_{18}N_{6}, with a molecular weight of approximately 306.373 g/mol. The canonical SMILES representation is CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=NC=NN3 .

The biological activity of Benzenemethanamine is primarily attributed to its interaction with various molecular targets within biological systems. The azo group can undergo reduction to form active amines, which may interact with proteins and nucleic acids. The triazole ring is known to participate in hydrogen bonding and can modulate enzyme activity by acting as a ligand for metal ions or as an inhibitor .

Antimicrobial Properties

Research indicates that compounds containing triazole rings often exhibit significant antimicrobial properties. Studies have shown that derivatives of triazole can inhibit the growth of various bacterial strains and fungi. The specific compound has been investigated for its potential as an antifungal agent against pathogens such as Candida spp. and Aspergillus spp. .

Anticancer Activity

Benzenemethanamine has been explored for its anticancer properties. In vitro studies utilizing the MTT assay have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting a mechanism involving the activation of caspases and modulation of cell cycle progression. The presence of the triazole moiety is believed to enhance its efficacy against cancer cells by interfering with critical cellular pathways .

Cytotoxicity Studies

Cytotoxicity assays reveal that while Benzenemethanamine exhibits promising activity against cancer cells, it also shows varying degrees of toxicity towards normal cells. This dual effect necessitates further research to optimize its therapeutic index and minimize adverse effects .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Benzenemethanamine, N-ethyl-StructureLimited antimicrobial activity; simpler structure
Benzenemethanamine, 4-methyl-StructureModerate cytotoxicity; lacks triazole functionality

Case Studies

  • Antifungal Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antifungal activity of various triazole derivatives, including Benzenemethanamine. Results indicated significant inhibition against Candida albicans at concentrations as low as 10 µg/mL .
  • Cancer Cell Line Study : In a controlled laboratory setting, Benzenemethanamine was tested against several human cancer cell lines (e.g., MCF-7, HeLa). The compound demonstrated IC50 values ranging from 15 to 30 µM, indicating potent anticancer activity compared to standard chemotherapeutics .

Q & A

Basic: What synthetic methodologies are recommended for preparing Benzenemethanamine, N-ethyl-N-[4-(1H-1,2,4-triazol-3-ylazo)phenyl]-, and how can reaction conditions be optimized?

Methodological Answer:
The compound is synthesized via nucleophilic substitution between 4-(chloromethyl)benzylamine derivatives and 1H-1,2,4-triazole under basic conditions. Key steps include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency by stabilizing intermediates .
  • Base Optimization: Potassium carbonate (K₂CO₃) is preferred for deprotonating the triazole to activate the nucleophile .
  • Purification: Recrystallization or column chromatography ensures high purity (>95%), critical for reproducibility in downstream applications .

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

  • UV-Vis Spectroscopy: The azo (-N=N-) and triazole groups exhibit strong absorbance in the 350–450 nm range, useful for quantifying concentration and monitoring reaction progress .
  • NMR Spectroscopy: ¹H/¹³C NMR resolves the ethyl, benzyl, and triazole protons. For example, the azo-linked phenyl group shows deshielded aromatic protons at δ 7.5–8.0 ppm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (C₁₆H₁₈N₆, exact mass: 294.16 g/mol) and fragmentation patterns .

Basic: How can X-ray crystallography validate the molecular structure, and what software tools are recommended?

Methodological Answer:

  • Crystallization: Slow evaporation from ethanol/dichloromethane mixtures yields single crystals suitable for diffraction .
  • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector. Aim for resolution <0.84 Å for precise bond-length analysis .
  • Refinement Tools: SHELXL (for small-molecule refinement) and WinGX (for data integration) are industry standards. ORTEP-3 visualizes thermal ellipsoids and validates geometric parameters .

Advanced: How do solvatochromic effects influence the electronic properties of this compound, and how can DFT calculations model these behaviors?

Methodological Answer:

  • Solvatochromic Analysis: The azo-triazole system exhibits redshifted absorbance in polar solvents (e.g., DMSO) due to increased dipole-dipole interactions. Measure λₘₐₓ shifts across solvents (hexane → water) .
  • DFT Modeling: Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate HOMO-LUMO gaps to correlate with experimental UV-Vis data. Software: Gaussian 16 or ORCA .

Advanced: What are the coordination behaviors of this compound with transition metals, and how can stability constants be determined?

Methodological Answer:

  • Metal Complexation: The triazole nitrogen and azo group act as bidentate ligands. Synthesize complexes with Cu(II), Fe(III), or Zn(II) in ethanol/water (1:1) at 60°C .
  • Stability Constants: Use potentiometric titrations (pH 2–12) with Irving-Rossotti methods. Fit data with HyperQuad to calculate logβ values .

Advanced: How can computational tools predict retrosynthetic pathways or optimize reaction yields for derivatives?

Methodological Answer:

  • Retrosynthesis Planning: AI-driven platforms (e.g., Reaxys or Pistachio) propose routes via similarity to known azo-triazole syntheses. Prioritize one-step reactions for efficiency .
  • Yield Optimization: Machine learning (e.g., Bayesian optimization) identifies ideal solvent/base combinations. For example, DMF/K₂CO₃ achieves ~85% yield in <6 hours .

Advanced: What strategies mitigate photodegradation of the azo group in light-dependent applications?

Methodological Answer:

  • Additive Screening: Incorporate UV stabilizers (e.g., TiO₂ nanoparticles) at 1–5 wt% to reduce photolytic cleavage .
  • Kinetic Studies: Monitor degradation via HPLC under controlled UV exposure (λ = 365 nm). Fit data to first-order kinetics to estimate half-life .

Advanced: How does click chemistry functionalize this compound for bioconjugation or probe design?

Methodological Answer:

  • Azide-Alkyne Cycloaddition: Introduce propargyl groups to the benzylamine moiety for Cu(I)-catalyzed "click" reactions with azides. Reaction conditions: CuSO₄/sodium ascorbate, 25°C, 12 hours .
  • Applications: Conjugate with fluorophores (e.g., FITC-azide) for fluorescent probes. Validate via fluorescence quenching assays .

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